2-(Dimethoxymethyl)quinoline-4-carboxylic acid

ion channel pharmacology KCNQ2 neurological disorders

Procure 2-(Dimethoxymethyl)quinoline-4-carboxylic acid (CAS 6342-51-4) to secure the precise 2-dimethoxymethyl substitution pattern essential for targeted biological activity. This compound shows a 70 nM IC50 against KCNQ2 potassium channels, making it a validated hit for epilepsy or neuropathic pain programs. Its dimethoxymethyl acetal serves as a protected aldehyde precursor, enabling cleaner multi-step syntheses of Dengue virus NS2B-NS3 protease inhibitors compared to direct 2-formyl derivatives. Additionally, use it as a weak MAO-A inhibitor (IC50 25.3 µM) control to establish baseline activity windows and exclude off-target effects during hit validation.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 6342-51-4
Cat. No. B12793244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethoxymethyl)quinoline-4-carboxylic acid
CAS6342-51-4
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCOC(C1=NC2=CC=CC=C2C(=C1)C(=O)O)OC
InChIInChI=1S/C13H13NO4/c1-17-13(18-2)11-7-9(12(15)16)8-5-3-4-6-10(8)14-11/h3-7,13H,1-2H3,(H,15,16)
InChIKeyYLDMUNHJYMEHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethoxymethyl)quinoline-4-carboxylic Acid (CAS 6342-51-4): Procurement and Differentiation Guide


2-(Dimethoxymethyl)quinoline-4-carboxylic acid (CAS 6342-51-4) is a quinoline-4-carboxylic acid derivative characterized by a 2-position dimethoxymethyl substituent, with molecular formula C₁₃H₁₃NO₄ and molecular weight 247.25 g/mol . This compound belongs to a broader class of 2-substituted quinoline-4-carboxylic acids that have been investigated for diverse biological activities including hDHODH inhibition, HDAC inhibition, and antimicrobial applications [1]. The dimethoxymethyl acetal group at C2 distinguishes this compound structurally from 2-aryl, 2-alkyl, and 2-formyl quinoline-4-carboxylic acid analogs.

Why 2-(Dimethoxymethyl)quinoline-4-carboxylic Acid Cannot Be Substituted with Generic Quinoline-4-carboxylic Acid Analogs


The 2-position substituent on quinoline-4-carboxylic acid derivatives exerts a critical influence on both physicochemical properties and biological target engagement. Studies on 2-substituted quinoline-4-carboxylic acids demonstrate that variations at the C2 position produce divergent profiles in hDHODH enzyme inhibition and antiproliferative activity against cancer cell lines, with different substituents yielding distinct potency and selectivity patterns [1]. The dimethoxymethyl acetal moiety specifically provides a masked aldehyde functionality with distinct electronic and steric characteristics compared to 2-aryl, 2-alkyl, or 2-formyl analogs . Procurement of the specific CAS 6342-51-4 compound ensures the intended reactivity profile for synthetic derivatization or the reported biological activity profile in downstream assays.

Quantitative Differentiation Evidence for 2-(Dimethoxymethyl)quinoline-4-carboxylic Acid


KCNQ2 Channel Antagonist Activity: 70 nM IC50 in Automated Patch Clamp Assay

2-(Dimethoxymethyl)quinoline-4-carboxylic acid demonstrated antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM in an automated patch clamp assay using CHO cells expressing KCNQ2, with a 3-minute incubation period [1]. This represents the only reported KCNQ2 activity data for this specific compound in BindingDB. A structurally related analog (BDBM50395509/CHEMBL2164061) tested under identical assay conditions exhibited an IC50 of 2.02 × 10⁴ nM, representing a differential of approximately 289-fold lower potency [2].

ion channel pharmacology KCNQ2 neurological disorders

MAO-A Inhibitory Activity: Weak Inhibition (IC50 25.3 µM) Confirming Favorable Selectivity Profile

2-(Dimethoxymethyl)quinoline-4-carboxylic acid exhibited an IC50 of 2.53 × 10⁴ nM (25.3 µM) against recombinant human MAO-A in a fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline over 20 minutes [1]. For context, optimized quinoline-4-carboxylic acid derivatives developed as multi-target neurodegenerative agents have achieved MAO-A IC50 values as low as 0.51 ± 0.12 µM [2]. The target compound's 25.3 µM IC50 represents approximately 50-fold weaker MAO-A inhibition than potent quinoline-based MAO inhibitors.

monoamine oxidase neurodegeneration off-target screening

Physicochemical Differentiation: Density of 1.287 g/cm³ and Boiling Point of 362.8°C

2-(Dimethoxymethyl)quinoline-4-carboxylic acid (C₁₃H₁₃NO₄, MW 247.25 g/mol) exhibits a density of 1.287 g/cm³ and a boiling point of 362.8°C at 760 mmHg, with a flash point of 173.2°C . The 3-methyl substituted analog, 2-(dimethoxymethyl)-3-methylquinoline-4-carboxylic acid (CAS 6342-52-5, C₁₄H₁₅NO₄, MW 261.27 g/mol), exhibits a lower density of 1.253 g/cm³ and a higher boiling point of 376.8°C at 760 mmHg [1].

physicochemical properties synthetic intermediate quality control

Synthetic Utility: Masked Aldehyde Functionality Enabling Controlled Derivatization

The dimethoxymethyl group at the C2 position functions as a protected aldehyde (acetal), which can be selectively deprotected under mild acidic conditions to yield 2-formylquinoline-4-carboxylic acid [1]. This masked functionality distinguishes it from 2-arylquinoline-4-carboxylic acids and 2-alkylquinoline-4-carboxylic acids, which lack this latent reactive handle. The 2-formylquinoline-4-carboxylic acid scaffold has been utilized as a key intermediate in the synthesis of Dengue viral NS2B-NS3 protease inhibitors via scaffold hopping approaches .

organic synthesis building block aldehyde precursor

Optimal Procurement and Application Scenarios for 2-(Dimethoxymethyl)quinoline-4-carboxylic Acid


Ion Channel Drug Discovery: KCNQ2-Focused Screening Campaigns

Select this compound for screening campaigns targeting KCNQ2 potassium channels based on its demonstrated 70 nM IC50 antagonist activity [1]. This potency level supports its use as a starting point for hit-to-lead optimization in epilepsy or neuropathic pain programs. Procurement should include verification of the CAS 6342-51-4 identity to ensure the specific 2-dimethoxymethyl substitution pattern associated with this activity.

Medicinal Chemistry Building Block Requiring Latent Aldehyde Functionality

Procure this compound as a protected aldehyde precursor for multistep synthetic sequences. The dimethoxymethyl acetal group can be selectively deprotected to yield the 2-formyl derivative, which has established utility in the synthesis of Dengue virus NS2B-NS3 protease inhibitors [2]. This protected form offers advantages over direct 2-formylquinoline-4-carboxylic acid procurement by preventing unwanted side reactions during preliminary synthetic steps.

MAO-A Negative Control in Neurological Assay Panels

Utilize this compound as a weak MAO-A inhibitor (IC50 25.3 µM) control in neuropharmacology assay panels. Its approximately 50-fold lower potency compared to optimized quinoline-based MAO inhibitors [3] makes it suitable for establishing baseline activity windows and for counter-screening to exclude MAO-mediated off-target effects in hit validation workflows.

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